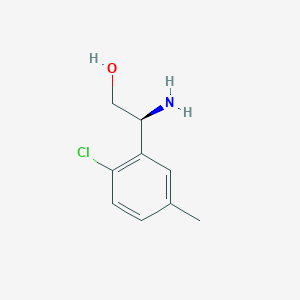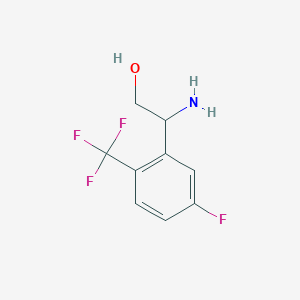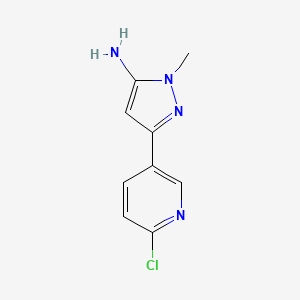
3-Methyl-1-(methylamino)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(methylamino)but-3-en-2-ol is an organic compound with the molecular formula C6H13NO. This compound is characterized by the presence of a methylamino group attached to a butenol backbone. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)but-3-en-2-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde. This reaction produces an intermediate compound, which is then subjected to further chemical transformations to yield the desired product. The reaction conditions often include the use of catalysts such as poisoned palladium to facilitate the isomerization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of isobutene with formaldehyde in the presence of catalysts. The reaction is carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(methylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Methyl-1-(methylamino)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(methylamino)but-3-en-2-ol involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-buten-1-ol: A similar compound with a slightly different structure.
3-Methylbut-3-en-1-ol: Another related compound with different functional groups.
Uniqueness
3-Methyl-1-(methylamino)but-3-en-2-ol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
3-methyl-1-(methylamino)but-3-en-2-ol |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h6-8H,1,4H2,2-3H3 |
Clé InChI |
IFZVBWKKMWZUGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)

aminedihydrochloride](/img/structure/B13609549.png)

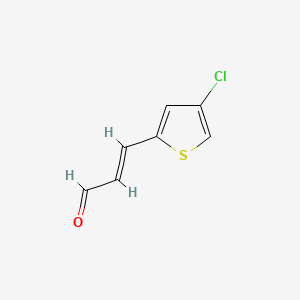

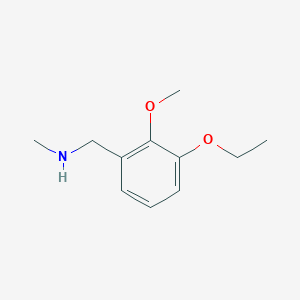

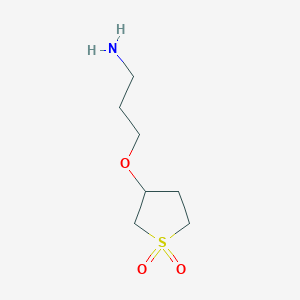
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)
